molecular formula C8H15BrO2 B13815078 (S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane

(S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane

Cat. No.: B13815078
M. Wt: 223.11 g/mol
InChI Key: ZFGLHRDEDKLBRF-ZETCQYMHSA-N
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Description

(S)-4,5-Isopropylidene-1-bromopentane is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a bromine atom attached to a pentane chain, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Isopropylidene-1-bromopentane typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-isopropylidene-1-pentanol using phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired brominated product.

Industrial Production Methods

On an industrial scale, the production of (S)-4,5-Isopropylidene-1-bromopentane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Isopropylidene-1-bromopentane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes.

Scientific Research Applications

(S)-4,5-Isopropylidene-1-bromopentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (S)-4,5-Isopropylidene-1-bromopentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom. In elimination reactions, the base abstracts a proton from a neighboring carbon atom, resulting in the formation of a double bond and the release of the bromine atom.

Comparison with Similar Compounds

Similar Compounds

    ®-4,5-Isopropylidene-1-bromopentane: The enantiomer of the compound with the opposite stereochemistry.

    4,5-Isopropylidene-1-chloropentane: Similar structure but with a chlorine atom instead of bromine.

    4,5-Isopropylidene-1-iodopentane: Similar structure but with an iodine atom instead of bromine.

Uniqueness

(S)-4,5-Isopropylidene-1-bromopentane is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomeric purity is crucial in applications requiring chiral specificity, such as asymmetric synthesis and the development of chiral drugs. The presence of the bromine atom also makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

(4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C8H15BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

ZFGLHRDEDKLBRF-ZETCQYMHSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)CCCBr)C

Canonical SMILES

CC1(OCC(O1)CCCBr)C

Origin of Product

United States

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